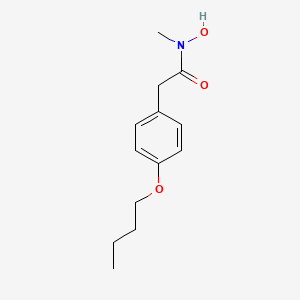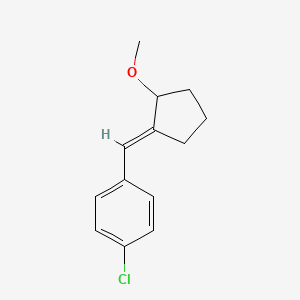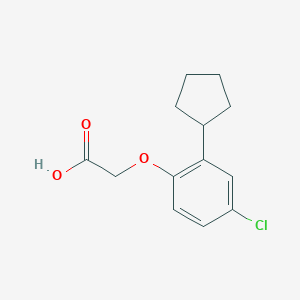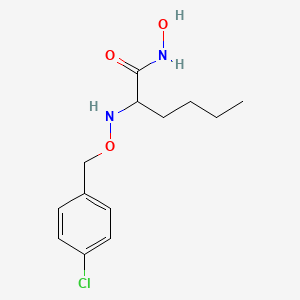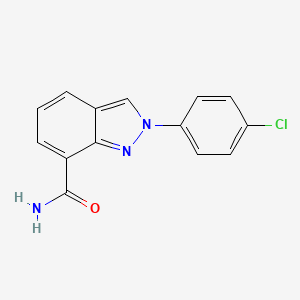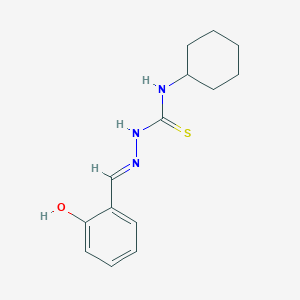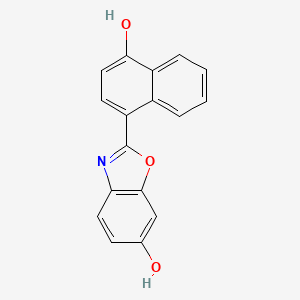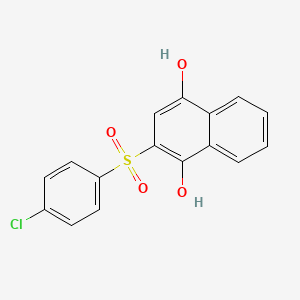
2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol est un composé chimique de formule moléculaire C16H11ClO2S. Il se caractérise par la présence d'un groupe chlorophénylsulfonyle attaché à une structure de naphtalène-1,4-diol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol implique généralement la sulfonylation du naphtalène-1,4-diol avec du chlorure de 4-chlorobenzènesulfonyle. La réaction est généralement effectuée en présence d'une base telle que la pyridine ou la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions réactionnelles comprennent souvent :
Température : Température ambiante à 50°C
Solvant : Dichlorométhane ou chloroforme
Temps de réaction : 2-4 heures
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Des étapes de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.
Réduction : Le groupe sulfonyle peut être réduit en sulfure.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Méthylate de sodium ou tert-butylate de potassium dans des solvants aprotiques polaires.
Produits principaux
Oxydation : Formation de dérivés de la naphtoquinone.
Réduction : Formation de dérivés sulfures.
Substitution : Formation de divers dérivés substitués du naphtalène.
Applications de la recherche scientifique
Le 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzymes telles que FabH dans Mycobacterium tuberculosis.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il inhibe l'enzyme FabH dans Mycobacterium tuberculosis en se liant à son site actif et en empêchant la synthèse des acides gras essentiels à la croissance bactérienne . Les groupes sulfonyle et hydroxyle du composé jouent un rôle crucial dans son affinité de liaison et son activité inhibitrice.
Applications De Recherche Scientifique
2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes such as FabH in Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. For example, it inhibits the enzyme FabH in Mycobacterium tuberculosis by binding to its active site and preventing the synthesis of fatty acids essential for bacterial growth . The compound’s sulfonyl and hydroxyl groups play a crucial role in its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-phytyl-1,4-dihydroxynaphtalène : Un dérivé du naphtalène-1,4-diol avec un groupe phytyle.
Sulfonyl-naphtalène-1,4-diols : Divers dérivés avec différents substituants sur le cycle naphtalénique.
Unicité
Le 2-(4-chlorophénylsulfonyl)naphtalène-1,4-diol est unique en raison de la présence du groupe chlorophénylsulfonyle, qui lui confère des propriétés chimiques et des activités biologiques distinctes. Sa capacité à inhiber des enzymes spécifiques et ses applications thérapeutiques potentielles le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C16H11ClO4S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C16H11ClO4S/c17-10-5-7-11(8-6-10)22(20,21)15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9,18-19H |
Clé InChI |
SXWUEZFUYNUEML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


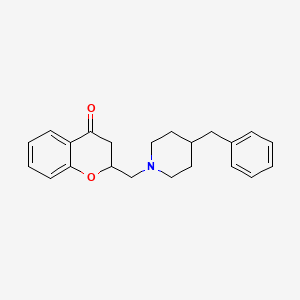
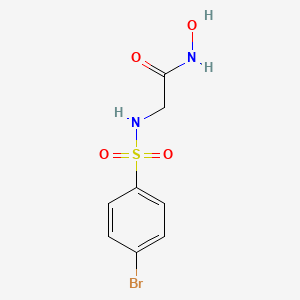
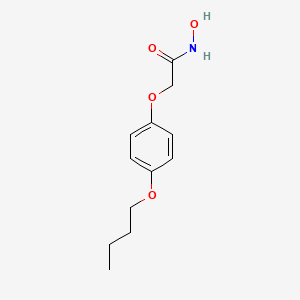
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
